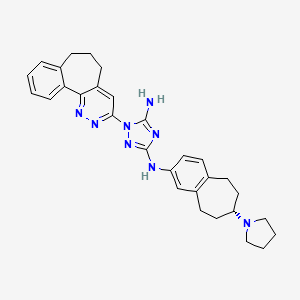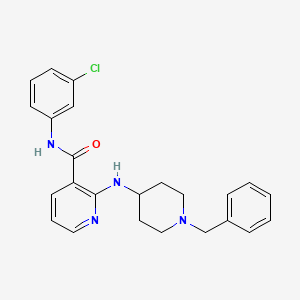
YK-3-237
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YK-3-237 is a small molecule SIRT1 activator, which reduces acetylation of mtp53 and exhibits anti-proliferative effects toward triple-negative breast cancer (TNBC) cells carrying mtp53. YK-3-237 activates SIRT1 enzyme activities in vitro and deacetylation of both mtp53 in a SIRT1-dependent manner. Deacetylation of mtp53 resulted in depletion of mtp53 protein level and up-regulated the expression of WTp53-target genes, PUMA and NOXA. YK-3-237 also induces PARP-dependent apoptotic cell death and arrests the cell cycle at G2/M phase of mtp53 TNBC cells.
Aplicaciones Científicas De Investigación
Cancer Research Applications :
- YK-3-237 has been found to exhibit anti-proliferative effects towards triple-negative breast cancer (TNBC) cells carrying mutant p53 (mtp53). It activates SIRT1 enzyme activities, leading to the deacetylation of both mtp53 and wild-type p53, resulting in the depletion of mtp53 protein levels and upregulating the expression of WTp53-target genes, PUMA, and NOXA. This deacetylation induces PARP-dependent apoptotic cell death and arrests the cell cycle at the G2/M phase in mtp53 TNBC cells. This research suggests that targeting acetylation of mtp53 is a potential strategy to treat human cancers (Yi et al., 2013).
Bibliometric Analysis Tools :
- Although not directly related to the chemical properties of YK-3-237, the Yk-index, a bibliometric analysis tool, has been used to identify the most contributing authors to a scientific journal. This study enhances the Y-index with an additional relative radius denoted by k, showing the contributions to Medicine (Baltimore) and providing a method for drawing the Radar-Yk online for future academic research applications (Shao et al., 2022).
Dehydration Dynamics in Crystal Structures :
- A study on the crystal structure of YK(C2O4)2·4H2O using powder diffraction methods revealed insights into its dehydration dynamics. This research found that the crystal structure has an open framework exhibiting tunnels with square cross-sections, filled with zeolitic water molecules, and ellipsoidal cross-sections where potassium atoms are located. The dehydration process in this structure is reversible and occurs with pronounced anisotropic elastic properties, providing significant insights into the structural dynamics of such compounds (Bataille et al., 1999).
Neurodegenerative Diseases Research :
- A research paper on YKL-40, a glycoprotein closely related to YK-3-237, found elevated levels in the brain and cerebrospinal fluid in several neurological and neurodegenerative diseases associated with inflammatory processes. The study concluded that YKL-40 could be a disease-specific marker of neuroinflammation, especially in prion diseases, suggesting potential applications in evaluating therapeutic interventions in dementias with a neuroinflammatory component (Llorens et al., 2017).
Propiedades
Número CAS |
1268159-09-6 |
|---|---|
Nombre del producto |
YK-3-237 |
Fórmula molecular |
C19H21BO7 |
Peso molecular |
372.17684 |
Nombre IUPAC |
(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid |
InChI |
InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+ |
Clave InChI |
KTWGDOOKBJBHTF-SOFGYWHQSA-N |
SMILES |
COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1 |
Apariencia |
White solid powder. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
YK3237; YK3237; YK 3237. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)
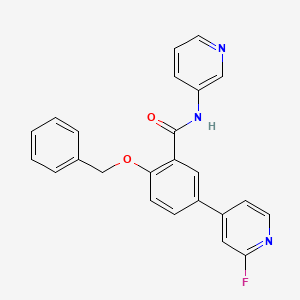
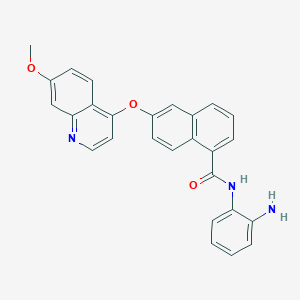

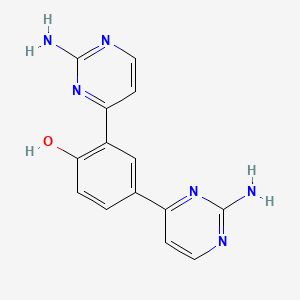

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
